molecular formula C16H14N2O3S2 B2712827 N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 349617-00-1

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B2712827
CAS No.: 349617-00-1
M. Wt: 346.42
InChI Key: OCZPKORCQSNTCL-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide”, I found that a related compound has a molecular weight of 296.36528 .

Scientific Research Applications

Metabolic Stability Enhancement

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, an analogue closely related to the specified chemical, is a potent inhibitor of PI3Kα and mTOR, vital for cancer research. Efforts to improve metabolic stability led to the exploration of various 6,5-heterocycles as alternatives to the benzothiazole ring, demonstrating a method to mitigate metabolic deacetylation and enhance stability (Stec et al., 2011).

Antimalarial Activity

Research on N-(phenylsulfonyl)acetamide derivatives, which share a core structural motif with the specified compound, highlighted their potential antimalarial activity. The study investigated the reactivity of these derivatives to produce compounds with significant antimalarial properties, emphasizing the role of sulfonamide functionalities in developing new antimalarial agents (Fahim & Ismael, 2021).

Synthetic Routes and Pharmaceutical Applications

2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide have been identified as key intermediates for synthesizing thiazolo[3,2-a]pyrimidinone derivatives. These compounds, through their synthetic versatility, offer pathways for creating pharmaceutical agents with potential therapeutic applications (Janardhan et al., 2014).

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the mentioned compound, have been synthesized and evaluated for their ability to inhibit kidney-type glutaminase (GLS), a promising target for cancer therapy. This research underscores the importance of structural modification in enhancing the solubility and therapeutic potential of glutaminase inhibitors (Shukla et al., 2012).

Antimicrobial Agents Development

Studies focused on the synthesis of novel sulfonamide derivatives incorporating N-(4-(aminosulfonyl)phenyl)-2-cyanoacetamide reveal the antimicrobial potential of these compounds. By integrating sulfamoyl moieties into heterocyclic frameworks, researchers aim to develop new antimicrobial agents, demonstrating the broader applicability of sulfonamide-based compounds in addressing microbial resistance (Darwish et al., 2014).

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-23(20,21)12-7-8-13-14(10-12)22-16(17-13)18-15(19)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZPKORCQSNTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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